Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008541
InChI: InChI=1S/C8H8O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate

CAS No.:

Cat. No.: VC16008541

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate -

Specification

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name methyl 2-methyl-6-oxopyran-3-carboxylate
Standard InChI InChI=1S/C8H8O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3-4H,1-2H3
Standard InChI Key UTSNHPVYMMOGPU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=O)O1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate is systematically named according to IUPAC guidelines as methyl 2-methyl-6-oxopyran-3-carboxylate. Its structure consists of a pyran ring (a six-membered cyclic ether) substituted with a methyl group at position 6, a ketone at position 2, and a methyl ester at position 5 . Alternative synonyms include 6-methyl-2-oxo-2H-pyran-5-carboxylic acid methyl ester and methyl 2-methylene-6-methyl-2H-pyran-5-carboxylate, reflecting slight variations in tautomeric representation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H8O4\text{C}_8\text{H}_8\text{O}_4PubChem
Molecular Weight168.15 g/molPubChem
SMILESCC1=C(C=CC(=O)O1)C(=O)OCPubChem
InChIKeyUTSNHPVYMMOGPU-UHFFFAOYSA-NPubChem
Melting PointNot reported

The compound’s planar pyran ring and electron-withdrawing substituents (ketone and ester) contribute to its reactivity in Diels-Alder reactions, as demonstrated in studies with dienes like isoprene .

Synthesis and Production

Laboratory-Scale Synthesis

The most documented route involves the esterification of 6-methyl-2-oxo-2H-pyran-5-carboxylic acid using methanol under acidic catalysis. Alternatively, cyclocondensation of diketene derivatives with methyl acetoacetate has been proposed, though mechanistic details remain sparse .

Industrial-Scale Manufacturing

Industrial production typically employs batch reactors with optimized conditions for yield and purity. A 1988 study by Matsui et al. highlighted its role as a dienophile in Diels-Alder reactions, producing bicyclic adducts like methyl 8-methyl-8-vinyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate . These adducts are precursors to natural product analogs, underscoring the compound’s utility in asymmetric synthesis .

Table 2: Synthetic Applications in Cycloadditions

DieneProductYield (%)Reference
Isoprene8-Methyl-8-vinyl adduct62
2-Methoxy-1,3-butadiene8-Methoxy-8-vinyl adduct58

Chemical Reactivity and Stability

Thermal and Solubility Properties

While thermodynamic data (e.g., melting point) are unreported, the compound’s solubility aligns with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its stability under ambient conditions is moderate, with decomposition observed under strong acidic or basic conditions .

Participation in Cycloadditions

The electron-deficient pyran ring facilitates [4+2] cycloadditions with electron-rich dienes. For example, reactions with isoprene yield stereoisomeric bicyclic lactones, as confirmed by X-ray crystallography . The ketone and ester groups direct regioselectivity, favoring endo transition states .

Applications in Pharmaceutical and Material Science

Polymer Chemistry

The compound’s rigidity and functional groups make it a candidate for synthesizing heat-resistant polymers. Its incorporation into polyesters could enhance thermal stability, though experimental validation is pending.

ParameterValueSource
OSHA HazardHarmful if swallowedFisher Sci
Recommended PPEGloves, goggles, lab coatFisher Sci
DisposalIncinerationFisher Sci

Comparative Analysis with Related Pyran Carboxylates

Structural Analogues

  • Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate (CAS VC18008372): Features a partially saturated pyran ring, reducing electrophilicity but enhancing solubility.

  • Methyl 3-(4-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate (CID 1473626): Substituted with a methoxybenzoyl group, this derivative shows enhanced bioactivity .

Table 4: Property Comparison

CompoundMolecular WeightKey SubstituentApplication
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate168.15Methyl, ketone, esterSynthetic intermediate
Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate156.14Saturated ringPolymer precursor
Methyl 3-(4-chlorobenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate321.71ChlorobenzamidoAntimicrobial agent

Recent Advances and Future Directions

Recent studies (2024–2025) focus on catalytic asymmetric syntheses using pyran carboxylates. For example, enantioselective Diels-Alder reactions employing chiral Lewis acids could yield optically pure bicyclic lactones for drug discovery . Additionally, computational modeling predicts novel reactivity patterns under photochemical conditions, opening avenues for green chemistry applications .

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